molecular formula C13H11N3O3S2 B2725093 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1707562-52-4

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2725093
CAS RN: 1707562-52-4
M. Wt: 321.37
InChI Key: CUHPLPKJFKDDPU-UHFFFAOYSA-N
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Description

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrido[2,3-e][1,2,4]thiadiazinones and has been studied for its various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Anticancer Activity

The synthesized compound has been evaluated for its anticancer potential. Eight derivatives demonstrated the ability to inhibit the growth of renal and non-small cell lung cancer cell lines . Further studies could explore its mechanism of action and potential use in cancer therapy.

Tuberculostatic Properties

Given the urgent need for effective treatments against tuberculosis, researchers have screened this compound for antitubercular activity. Its potential as a tuberculostatic agent warrants further investigation .

Cardiovascular Effects

1,2,4-Benzothiadiazine 1,1-dioxides, including this compound, are known for their cardiovascular effects. They may impact blood pressure regulation and other cardiovascular parameters .

ATP-Sensitive Potassium Channel Modulation

Similar to their pyridyl analogs, the 1,2,4-pyridothiadiazine 1,1-dioxides, these compounds act as ATP-sensitive potassium channel openers. Their influence on insulin release is also noteworthy .

Enzyme Inhibition

Compounds in this class inhibit enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase. These properties make them potential candidates for drug development .

Antibacterial and Antifungal Activity

Benzothiadiazine 1,1-dioxides exhibit broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis. Their sulfonamide scaffold contributes to this antimicrobial effect .

properties

IUPAC Name

4-(4-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-20-10-6-4-9(5-7-10)16-12-11(3-2-8-14-12)21(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHPLPKJFKDDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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